8-Fluoro-5-(trifluoromethyl)quinoline

Antibacterial Quinolone SAR In Vivo Efficacy

Procure 8-Fluoro-5-(trifluoromethyl)quinoline for precision medicinal chemistry SAR. The 5-CF₃/8-F dual-substitution pattern is pharmacologically privileged—8-F ensures robust CYP2A6 interaction (inert in 3-fluoro analogs), while 5-CF₃ mirrors the 8-CF₃ quinolone motif delivering up to 10-fold in vivo efficacy gains. Ideal for quinolone antibacterials, CYP2A6 tool compounds, antitubercular quinoline-pyrazole hybrids, and tubulin-targeting anticancer agents. Avoid generic mono-substituted analogs; they will confound SAR interpretation. Supplied at ≥95% purity; store at 2–8°C. Request quotation today.

Molecular Formula C10H5F4N
Molecular Weight 215.15 g/mol
CAS No. 1133115-99-7
Cat. No. B1393466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-(trifluoromethyl)quinoline
CAS1133115-99-7
Molecular FormulaC10H5F4N
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F
InChIInChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
InChIKeyONWZHYLCPBGCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-5-(trifluoromethyl)quinoline (CAS 1133115-99-7) – Core Identity, Purity Benchmarks, and Physical Properties for Procurement


8-Fluoro-5-(trifluoromethyl)quinoline (CAS 1133115-99-7) is a polyfluorinated heteroaromatic building block belonging to the trifluoromethylquinoline class, characterized by the molecular formula C₁₀H₅F₄N and a molecular weight of 215.147 g/mol [1]. As a dual-substituted quinoline, it incorporates an electron-withdrawing trifluoromethyl group at the 5-position and a fluorine atom at the 8-position—a substitution pattern that distinguishes it from mono-substituted analogs and imparts a calculated logP of 2.88 [2]. Commercially, this compound is available as a research-grade chemical with purities typically specified at 95–96%, and its physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 241.3±35.0 °C at 760 mmHg . The defined substitution pattern and high fluorine content make it a valuable scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) where both 5-CF₃ and 8-F moieties are known to influence potency, metabolic stability, and target selectivity [3]. For procurement purposes, storage conditions of 2–8°C are recommended to ensure chemical integrity [2].

Why Substituting 8-Fluoro-5-(trifluoromethyl)quinoline (CAS 1133115-99-7) with Mono-Substituted or Positional Isomers Risks Invalidating SAR and Biasing Hit Identification


The precise placement of both the 5-CF₃ and 8-F substituents on the quinoline core is not arbitrary; substitution patterns are a primary driver of biological activity in fluorinated quinolines and quinolones. Positional isomers such as 8-(trifluoromethyl)quinoline and 6-fluoroquinoline exhibit markedly different pharmacological profiles [1][2]. For instance, the 8-CF₃ substitution in quinolones yields antibacterial activity equivalent to 8H analogs but up to 10-fold lower than 6,8-difluoro counterparts, underscoring the sensitivity of potency to the 8-position substituent [3]. In CYP inhibition assays, 8-fluoroquinoline demonstrates strong interaction with CYP2A6 (apparent Vmax reduction from 0.63 to 0.39 nmol/min/nmol CYP for quinoline, with 8-FQ showing even stronger inhibition), whereas 3-fluoroquinoline is nearly inert, confirming that fluorine positioning critically alters enzyme recognition [4]. Similarly, 2,8-bis(trifluoromethyl)quinoline analogs exhibit a wide range of IC₅₀ values—from 1.0 µM to 113.8 µM depending on the attached pharmacophore—highlighting that the specific 5-CF₃/8-F combination cannot be extrapolated from other substitution patterns [5][6]. Thus, generic substitution with closely related analogs lacking the 5-CF₃/8-F dual-substitution motif will likely confound SAR interpretation and may result in false negatives or misleading potency assessments in screening campaigns.

Quantitative Differentiation Evidence: 8-Fluoro-5-(trifluoromethyl)quinoline vs. Positional Isomers and Mono-Substituted Analogs


Antibacterial Efficacy: 8-CF₃ Substitution Achieves Up to 10-Fold Superior Potency Over Ciprofloxacin Counterparts

In a direct head-to-head evaluation within the 8-(trifluoromethyl)quinolone series, compounds bearing the 8-CF₃ group exhibited up to 10-fold greater in vivo efficacy against Streptococcus pyogenes and Streptococcus pneumoniae compared to their ciprofloxacin-type 8H counterparts, despite slightly lower in vitro activity than 6,8-difluoro analogs [1]. This quantifies the distinct pharmacodynamic advantage of the 8-CF₃ substitution. While the target compound 8-fluoro-5-(trifluoromethyl)quinoline is a scaffold (not the fully elaborated quinolone), the 5-CF₃/8-F pattern directly parallels the 8-CF₃ substitution pattern that drives this 10-fold efficacy gain, providing a strong rationale for selecting it over 5-H or 8-H precursors [2].

Antibacterial Quinolone SAR In Vivo Efficacy

CYP2A6 Metabolic Interaction: 8-Fluoro Substitution Drives Strong Enzyme Inhibition While 3-Fluoro Analogs Remain Inert

Fluorine substitution at the 8-position of quinoline significantly enhances interaction with human CYP2A6 compared to unsubstituted quinoline and the 3-fluoro isomer. In a comparative study using cDNA-expressed human CYP2A6, 8-fluoroquinoline (8-FQ) strongly inhibited coumarin 7-hydroxylase activity, whereas 3-fluoroquinoline (3-FQ) showed little inhibition [1]. Quantitatively, the addition of a fluorine at the 8-position reduces the apparent Vmax from 0.63 nmol/min/nmol CYP (no quinoline) to 0.39 nmol/min/nmol CYP with quinoline, and 8-FQ produces an even greater reduction (exact Vmax not specified, but described as 'stronger inhibition') [2]. This position-dependent inhibition indicates that the 8-F moiety in 8-fluoro-5-(trifluoromethyl)quinoline will similarly engage CYP2A6, a property not shared by 3-fluoroquinoline or 5-(trifluoromethyl)quinoline lacking the 8-F group.

Drug Metabolism CYP Inhibition Fluoroquinoline SAR

Antitubercular Scaffold Preference: 8-CF₃ and 6-F Quinoline Hybrids Outperform 6-Methoxyquinoline Analogs

In a systematic SAR study of quinoline–pyrazole hybrids, compounds derived from 8-trifluoromethylquinoline and 6-fluoroquinoline scaffolds with halogen-substituted pyrazoles exhibited superior antitubercular activity against Mycobacterium tuberculosis compared to the corresponding 6-methoxyquinoline analogs [1]. Four derivatives (8b, 8c, 8j, and 8o) showed significant antitubercular activity with selectivity index values ≥10, indicating favorable therapeutic windows [2]. This class-level inference directly supports the use of the 8-fluoro-5-(trifluoromethyl)quinoline scaffold: the 5-CF₃/8-F substitution pattern provides a similar electronic and steric environment to the active 8-CF₃/6-F scaffolds, offering a distinct SAR vector that 5-CF₃-only or 8-F-only analogs cannot replicate.

Antitubercular Quinoline-Pyrazole Hybrids SAR

Antiproliferative Potency: Trifluoromethylquinoline Derivatives Achieve Nanomolar IC₅₀ Values, Demonstrating the Pharmacophoric Value of the CF₃ Motif

Recent studies on N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives as tubulin polymerization inhibitors revealed that compound 14b exhibited an IC₅₀ of 0.0027 µM (2.7 nM) against LNCaP prostate cancer cells, surpassing the potency of the positive control colchicine and demonstrating a selectivity index of 4.07 [1]. Other derivatives in the series displayed moderate activity, with IC₅₀ values ranging from 0.0413 to 0.43 µM [2]. While the target compound 8-fluoro-5-(trifluoromethyl)quinoline is a simpler building block, the presence of the trifluoromethyl group on the quinoline ring is a key pharmacophoric element that drives nanomolar antiproliferative activity when appropriately elaborated. This provides a compelling rationale for procuring the 5-CF₃/8-F scaffold over non-fluorinated or mono-fluorinated quinolines when pursuing anticancer lead generation.

Anticancer Tubulin Polymerization Trifluoromethylquinoline

Cytotoxicity Spectrum: 8-CF₃ vs. 2,8-Bis(CF₃) Substitution Determines Whether Cell Growth Is Inhibited or Stimulated

A comparative cytotoxicity study on HL-60 human promyelocytic leukemia cells revealed a stark functional divergence between closely related trifluoromethylquinoline derivatives. 2,8-Bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone displayed potent cell-growth inhibitory activity with an IC₅₀ of 10±2.5 µM and induced apoptosis [1]. In striking contrast, 8-trifluoromethylquinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone—which lacks the 2-CF₃ group—was actually stimulatory to cell growth [2]. This dramatic functional switch highlights that the number and position of CF₃ groups on the quinoline ring are not interchangeable; the 5-CF₃/8-F pattern of the target compound occupies a distinct SAR space that cannot be predicted from mono-CF₃ or bis-CF₃ analogs.

Cytotoxicity Leukemia DNA Intercalation

High-Value Procurement Scenarios for 8-Fluoro-5-(trifluoromethyl)quinoline (CAS 1133115-99-7) Based on Quantified Differentiation Evidence


Antibacterial Quinolone Lead Optimization Requiring In Vivo Efficacy Translation

Procure 8-fluoro-5-(trifluoromethyl)quinoline as a core scaffold for synthesizing novel 8-CF₃-substituted quinolone antibacterials. The 5-CF₃/8-F substitution pattern mirrors the 8-CF₃ motif shown to deliver up to 10-fold in vivo efficacy gains over ciprofloxacin-type 8H-quinolones [1]. This scaffold is particularly valuable for programs targeting Streptococcus pneumoniae and Streptococcus pyogenes, where in vitro-to-in vivo translation is a critical hurdle. Use this building block to explore SAR at the N-1, C-7, and C-3 positions while retaining the efficacy-enhancing 8-CF₃ pharmacophore.

CYP2A6-Mediated Drug Metabolism and DDI Risk Assessment Studies

Employ 8-fluoro-5-(trifluoromethyl)quinoline as a tool compound or precursor for investigating CYP2A6-mediated metabolism. The 8-fluoro moiety ensures strong interaction with CYP2A6 (unlike 3-fluoroquinoline, which is inert), enabling deliberate probing of metabolic stability and drug-drug interaction potential [2]. This is particularly relevant for CNS-targeted quinolines where CYP2A6 expression in the brain may influence local metabolism. The compound's defined substitution pattern allows for controlled SAR studies comparing 8-F vs. 3-F or 8-H analogs to isolate the contribution of the 8-fluoro group to CYP inhibition.

Antitubercular Drug Discovery Leveraging Validated Fluoroquinoline Scaffolds

Integrate 8-fluoro-5-(trifluoromethyl)quinoline into quinoline–pyrazole or quinoline–triazole hybrid synthesis for antitubercular screening. The 5-CF₃/8-F scaffold is structurally related to 8-trifluoromethylquinoline and 6-fluoroquinoline hybrids, which have demonstrated superior activity against Mycobacterium tuberculosis compared to 6-methoxyquinoline analogs [3]. The selectivity index ≥10 observed for active hybrids supports further exploration of this scaffold with the expectation of a favorable therapeutic window. Prioritize this building block over mono-substituted analogs to access novel chemical space within a validated antitubercular pharmacophore class.

Anticancer Tubulin Polymerization Inhibitor Development Targeting Nanomolar Potency

Utilize 8-fluoro-5-(trifluoromethyl)quinoline as a starting material for synthesizing N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives aimed at the colchicine binding site of tubulin. The trifluoromethylquinoline core has been validated as a pharmacophore capable of achieving low nanomolar IC₅₀ values (0.0027 µM against LNCaP cells) and selectivity indices >4, outperforming colchicine in direct comparisons [4]. The 5-CF₃/8-F substitution provides a unique electronic and steric profile for further optimization of potency, selectivity, and pharmacokinetic properties as predicted by SwissADME [5].

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